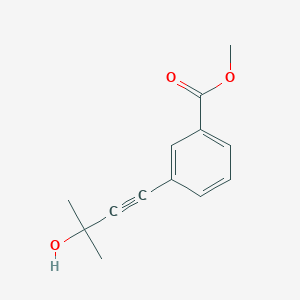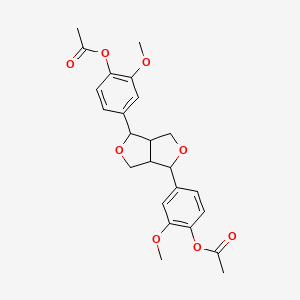![molecular formula C15H18N4OS B12323048 1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea](/img/structure/B12323048.png)
1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PRMT3 inhibitor 1 is a compound designed to inhibit the activity of protein arginine methyltransferase 3 (PRMT3). PRMT3 is a type I protein arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues in various proteins. This enzyme plays a crucial role in ribosome biosynthesis and has been implicated in several diseases, including cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PRMT3 inhibitor 1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling.
Industrial Production Methods: Industrial production of PRMT3 inhibitor 1 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: PRMT3 inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific functional groups present in PRMT3 inhibitor 1 and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
PRMT3 inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of PRMT3 in various biochemical pathways.
Biology: Helps in understanding the biological functions of PRMT3 and its substrates.
Medicine: Investigated for its potential therapeutic applications in diseases such as cancer and chronic kidney disease.
Industry: Used in the development of new drugs targeting PRMT3 .
Mechanism of Action
PRMT3 inhibitor 1 exerts its effects by binding to the active site of PRMT3, thereby preventing the enzyme from catalyzing the methylation of arginine residues. This inhibition disrupts the normal function of PRMT3, leading to changes in cellular processes such as ribosome biosynthesis and protein synthesis. The molecular targets and pathways involved include the interaction with the zinc finger domain of PRMT3 and the subsequent inhibition of its methyltransferase activity .
Comparison with Similar Compounds
PRMT3 inhibitor 1 is unique in its high selectivity and potency compared to other PRMT inhibitors. Similar compounds include:
SGC707: A potent allosteric inhibitor of PRMT3 with high selectivity.
MS023: An inhibitor that binds in the substrate-binding site of PRMT3.
DCLX069 and DCLX078: Compounds that exhibit micromolar inhibition of PRMT1 with some selectivity over PRMT4 and PRMT6
PRMT3 inhibitor 1 stands out due to its specific interaction with the zinc finger domain of PRMT3, making it a valuable tool for studying the biological functions and disease associations of PRMT3 .
Properties
Molecular Formula |
C15H18N4OS |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-(1,2,3-benzothiadiazol-6-yl)-3-[2-(cyclohexen-1-yl)ethyl]urea |
InChI |
InChI=1S/C15H18N4OS/c20-15(16-9-8-11-4-2-1-3-5-11)17-12-6-7-13-14(10-12)21-19-18-13/h4,6-7,10H,1-3,5,8-9H2,(H2,16,17,20) |
InChI Key |
GGXCUZHEJUJACD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC2=CC3=C(C=C2)N=NS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[4-methyl-3-[[4-(6-methyl-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12322972.png)
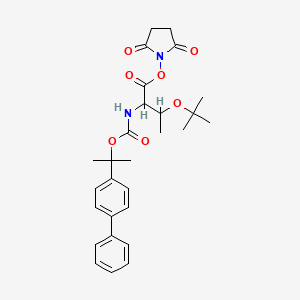
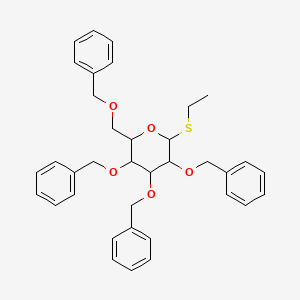
![4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12322994.png)
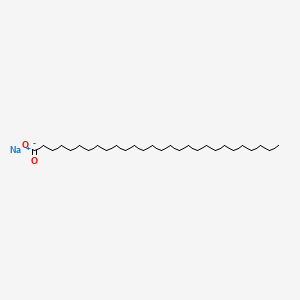
![1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride](/img/structure/B12322999.png)
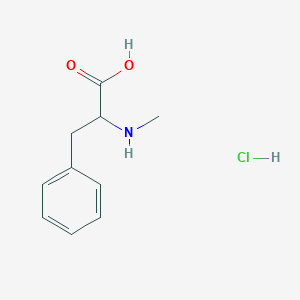
![butyl [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12323005.png)
![5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol](/img/structure/B12323008.png)
![[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate](/img/structure/B12323032.png)
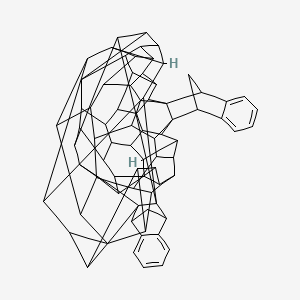
![ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B12323040.png)
